molecular formula C10H11NO3 B099383 4-(Propionylamino)benzoic acid CAS No. 19313-85-0

4-(Propionylamino)benzoic acid

Cat. No. B099383
CAS RN: 19313-85-0
M. Wt: 193.2 g/mol
InChI Key: TVJHNMWPMJPEFT-UHFFFAOYSA-N
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Description

4-(Propionylamino)benzoic acid is a chemical compound that is related to a class of compounds where the benzoic acid moiety is modified with different substituents. The papers provided discuss various derivatives of benzoic acid, particularly focusing on those with amino substituents and their synthesis, biological evaluation, and molecular structure analysis. These compounds have been studied for their potential as non-steroidal inhibitors of steroid 5α-reductase isozymes, which are of interest in the treatment of conditions like benign prostatic hyperplasia and androgenetic alopecia .

Synthesis Analysis

The synthesis of related compounds, such as 4-(N-phenylamino)benzoic acid, involves multiple steps starting from p-aminobenzoic acid. The process includes esterification, acetylation, and a final step involving copper dust and potassium carbonate to yield the desired product . The synthesis of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acids is also described, although the specific methods are not detailed in the abstracts provided . These synthetic routes are crucial for producing the compounds necessary for biological evaluation and further study.

Molecular Structure Analysis

The molecular structures of some azo-benzoic acids, which are structurally related to 4-(propionylamino)benzoic acid, have been confirmed using spectroscopic techniques such as 1H, 13C NMR, UV-VIS, and IR. Additionally, molecular structures and geometries were optimized using the B3LYP density functional theory method with the 6-31G(d) basis set . This type of analysis is essential for understanding the chemical behavior and potential interactions of these compounds.

Chemical Reactions Analysis

The chemical behavior of these compounds in solution has been studied, revealing that both acid-base dissociation and azo-hydrazone tautomerism occur, with the extent of these equilibria depending on the solvent composition and/or pH . This information is important for predicting the reactivity and stability of the compounds under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their inhibitory activity towards steroid 5α-reductase isozymes, have been evaluated. For example, 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid showed significant inhibitory activity with an IC50 value of 0.82 µM for the human type 2 isozyme . The fluorescence spectra of 4-(N-phenylamino)benzoic acid in different solvents have also been recorded, showing strong Stokes-shifted single-banded fluorescence, which is indicative of intramolecular charge transfer (ICT) . These properties are critical for the potential therapeutic applications of these compounds.

Scientific Research Applications

  • Pharmacokinetic Studies : 4-(Butylamino)benzoic acid, a structurally related compound to 4-(Propionylamino)benzoic acid, was utilized in pharmacokinetic studies involving benzonatate, an oral antitussive drug. The study developed a method for detecting this compound and its metabolites in human plasma, contributing to a better understanding of the drug's absorption and metabolism (Jiayu Man et al., 2019).

  • Enzymatic Synthesis : Research into the enzymatic synthesis of 4-OH benzoic acid from phenol and CO2, using a Carboxylase enzyme, represents a significant biotechnological application. This study emphasizes the importance of similar benzoic acid derivatives in enzymatic reactions and their potential use in sustainable chemical synthesis (M. Aresta et al., 1998).

  • Synthesis of Novel Amino Acids : 4-Amino-3-(aminomethyl)benzoic acid, a compound similar to 4-(Propionylamino)benzoic acid, was synthesized for use in peptidomimetics and as a scaffold in combinatorial chemistry. This highlights the role of benzoic acid derivatives in developing new building blocks for biochemical applications (R. Pascal et al., 2000).

  • Intramolecular Charge Transfer Studies : The study of 4-(N-phenylamino)benzoic acid's fluorescence spectra in various solvents contributes to understanding the intramolecular charge transfer (ICT) properties of benzoic acid derivatives. Such research is crucial in designing materials with specific electronic and photophysical properties (Li-Hua Ma et al., 2003).

  • Drug Delivery System Research : Benzoic acid derivatives have been explored for their potential in drug delivery systems. The study on the complex formation between alpha cyclodextrin, a drug delivery system, and 2-(4-hydroxyphenylazo) benzoic acid, a benzoic acid derivative, in various environments showcases the versatility and potential of such compounds in pharmaceutical applications (G. Dikmen, 2021).

  • Thermodynamic Studies in Pharmaceutical Research : Benzoic acid, a base compound for derivatives like 4-(Propionylamino)benzoic acid, serves as a model compound in pharmaceutical research. Thermodynamic studies involving benzoic acid and its mixtures with water and other solvents are crucial for process design in pharmaceutical production (T. Reschke et al., 2016).

  • Environmental and Food Science : The presence and uses of benzoic acid and its derivatives in various fields, including their occurrence in foods and the environment, have been thoroughly reviewed. This demonstrates the widespread application and potential impact of these compounds, including derivatives like 4-(Propionylamino)benzoic acid (A. D. del Olmo et al., 2017).

Safety And Hazards

4-(Propionylamino)benzoic acid is intended for research and development use only. It is not recommended for medicinal, household, or other uses .

properties

IUPAC Name

4-(propanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-2-9(12)11-8-5-3-7(4-6-8)10(13)14/h3-6H,2H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJHNMWPMJPEFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406475
Record name 4-(propionylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Propionylamino)benzoic acid

CAS RN

19313-85-0
Record name 4-(propionylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(propanoylamino)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Ohmori, K Maeno, K Hidaka, K Nakato… - Journal of medicinal …, 1996 - ACS Publications
In this study, we synthesized a series of (S)-N-(3-pyrrolidinyl)benzamide derivatives, 1, 2a−d, 5a−l, and 7, and their enantiomers, (R)-1 and (R)-5c−e, and evaluated their binding affinity …
Number of citations: 48 pubs.acs.org

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